REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]=[O:10])=[C:4]([Cl:11])[N:3]=1.S(Cl)([Cl:15])(=O)=O>ClC(Cl)C>[Cl:1][C:2]1[N:3]=[C:4]([Cl:11])[C:5]([C:9]([Cl:15])=[O:10])=[C:6]([Cl:8])[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
|
Name
|
aza-bis-isobutyronitrile
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
aza-bis-isobutyronitrile
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated at 75° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |